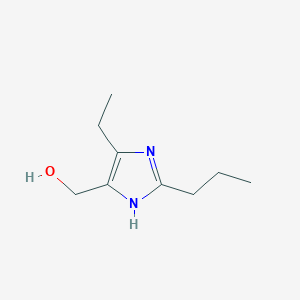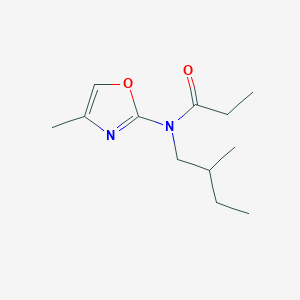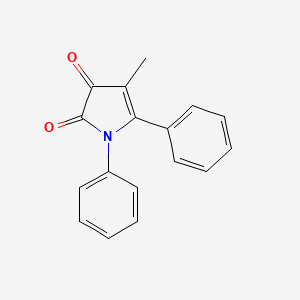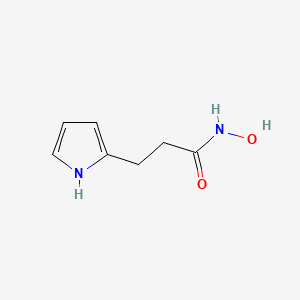
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide typically involves the reaction of 4,5-dimethyl-1,3-oxazole with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the oxazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions
Applications De Recherche Scientifique
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide has been extensively studied for its applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide can be compared with other similar compounds such as:
N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide: Shares a similar oxazole core but differs in the substituent groups attached to the nitrogen atom.
N-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide: Contains additional functional groups that confer different chemical and biological properties.
N-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
57068-20-9 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethyl-2-methylpropanamide |
InChI |
InChI=1S/C11H18N2O2/c1-6-13(10(14)7(2)3)11-12-8(4)9(5)15-11/h7H,6H2,1-5H3 |
Clé InChI |
DGHQKDQZILYIOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=NC(=C(O1)C)C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)



![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)



![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)


